molecular formula C19H14N4 B227840 N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline

Katalognummer B227840
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: AJSXYQHXXDYXJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline, also known as PBA or Pyridoxal-5'-phosphate (PLP) binding agent, is a small molecule that has been widely used in scientific research due to its ability to bind to PLP and modulate its activity. PLP is an essential cofactor for many enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other biochemical pathways. PBA has been shown to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Wirkmechanismus

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline binds to PLP and modulates its activity, leading to changes in enzyme function and downstream biochemical pathways. This compound has been shown to inhibit the activity of several PLP-dependent enzymes, including alanine aminotransferase and γ-aminobutyric acid transaminase. This compound has also been shown to increase the activity of cystathionine β-synthase and serine hydroxymethyltransferase, leading to increased production of hydrogen sulfide and glycine, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, reduced inflammation, and increased production of hydrogen sulfide and glycine. This compound has also been shown to modulate the levels of several neurotransmitters, including dopamine, serotonin, and γ-aminobutyric acid.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has several advantages for lab experiments, including its ease of synthesis and availability, its ability to bind to PLP and modulate its activity, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline, including further studies on its therapeutic applications in diabetes, cancer, and neurodegenerative disorders. Other potential areas of research include the development of new this compound analogs with improved potency and selectivity, the identification of new PLP-dependent enzymes that can be modulated by this compound, and the development of new methods for delivering this compound to specific tissues or cells.

Synthesemethoden

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline can be synthesized using several methods, including the condensation reaction of 4-pyridinecarboxaldehyde and 2-aminobenzimidazole in the presence of a suitable catalyst. The resulting product is then purified using column chromatography or recrystallization. Other methods include the reaction of 4-pyridinecarboxaldehyde and 2-aminobenzimidazole with aniline in the presence of a catalyst or by using a microwave-assisted synthesis method.

Wissenschaftliche Forschungsanwendungen

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has been extensively studied for its potential therapeutic applications in various diseases. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C19H14N4

Molekulargewicht

298.3 g/mol

IUPAC-Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C19H14N4/c1-2-6-16(21-13-14-9-11-20-12-10-14)15(5-1)19-22-17-7-3-4-8-18(17)23-19/h1-13H,(H,22,23)

InChI-Schlüssel

AJSXYQHXXDYXJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=NC=C4

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.